4-((Naphthalen-1-yloxy)methyl)aniline
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Overview
Description
4-((Naphthalen-1-yloxy)methyl)aniline is an organic compound that features a naphthalene ring linked to an aniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Naphthalen-1-yloxy)methyl)aniline typically involves the reaction of naphthalen-1-ol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the naphthalene ring to the aniline moiety. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-((Naphthalen-1-yloxy)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-((Naphthalen-1-yloxy)methyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 4-((Naphthalen-1-yloxy)methyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)aniline: Similar structure but lacks the methylene bridge.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Aniline derivatives: Compounds with similar aniline moieties but different substituents
Uniqueness
4-((Naphthalen-1-yloxy)methyl)aniline is unique due to the presence of both a naphthalene ring and an aniline moiety linked by a methylene bridge. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(naphthalen-1-yloxymethyl)aniline |
InChI |
InChI=1S/C17H15NO/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12,18H2 |
InChI Key |
JYGGKRNGFGCLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)N |
Origin of Product |
United States |
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